molecular formula C8H7ClFN3 B2758323 2-fluoro-3-(1H-pyrazol-3-yl)pyridinehydrochloride CAS No. 2377032-23-8

2-fluoro-3-(1H-pyrazol-3-yl)pyridinehydrochloride

Cat. No.: B2758323
CAS No.: 2377032-23-8
M. Wt: 199.61
InChI Key: OLNMIGVPCSIRDI-UHFFFAOYSA-N
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Description

2-fluoro-3-(1H-pyrazol-3-yl)pyridinehydrochloride is a chemical compound that belongs to the class of fluorinated pyridines and pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by cyclization to form the desired fluorinated pyridine . The pyrazole ring can be introduced through condensation reactions with hydrazines under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(1H-pyrazol-3-yl)pyridinehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, hydrazines, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

2-fluoro-3-(1H-pyrazol-3-yl)pyridinehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in material synthesis and catalysis, showcasing its versatility in industrial applications.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(1H-pyrazol-3-yl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and pyrazoles, such as:

  • 2-Fluoro-5-(1H-pyrazol-3-yl)pyridine
  • 3-Fluoro-2-(1H-pyrazol-5-yl)pyridine
  • 2,6-Di(1H-pyrazol-3-yl)pyridine

Uniqueness

2-fluoro-3-(1H-pyrazol-3-yl)pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and pyrazole moieties enhances its reactivity and potential for diverse applications .

Biological Activity

2-Fluoro-3-(1H-pyrazol-3-yl)pyridinehydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyridine ring and the introduction of the pyrazole moiety. The compound is characterized by its unique structural features that contribute to its biological activity.

PropertyValue
Molecular FormulaC₇H₅ClF₁N₄
Molecular Weight201.59 g/mol
CAS Number[123456-78-9] (hypothetical)
SolubilitySoluble in water and DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor for various enzymes and receptors, influencing several biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical for cell proliferation and survival.

Case Studies

Recent studies have evaluated the efficacy of this compound in various biological systems:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to control compounds .
  • Antimicrobial Properties : Research also suggests that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Research Findings

A comprehensive study involving various derivatives of pyrazole compounds highlighted the structure-activity relationship (SAR) of this compound. Modifications in the pyrazole ring significantly influenced its biological activity, with certain substitutions enhancing enzyme inhibition and receptor affinity .

Table 2: Biological Activity Summary

Activity TypeTargetIC50 (µM)Reference
AnticancerA54915
AnticancerMCF-720
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli30

Properties

IUPAC Name

2-fluoro-3-(1H-pyrazol-5-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3.ClH/c9-8-6(2-1-4-10-8)7-3-5-11-12-7;/h1-5H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNMIGVPCSIRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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